molecular formula C19H17F2N5O2 B2982056 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea CAS No. 1105208-76-1

1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Katalognummer: B2982056
CAS-Nummer: 1105208-76-1
Molekulargewicht: 385.375
InChI-Schlüssel: GPTUFYLQQWZPJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a urea derivative featuring a 3,4-difluorophenyl group linked via a urea bridge to a pyridazine-pyridine hybrid moiety. The structure integrates a pyridazinone ring (6-oxopyridazin-1(6H)-yl) substituted with a pyridin-4-yl group and a three-carbon propyl chain.

Eigenschaften

IUPAC Name

1-(3,4-difluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O2/c20-15-3-2-14(12-16(15)21)24-19(28)23-8-1-11-26-18(27)5-4-17(25-26)13-6-9-22-10-7-13/h2-7,9-10,12H,1,8,11H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTUFYLQQWZPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3,4-difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a novel molecule with potential therapeutic applications. Its structure incorporates a difluorophenyl moiety and a pyridazinone derivative, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C17H17F2N5O\text{C}_{17}\text{H}_{17}\text{F}_2\text{N}_5\text{O}

Key Features:

  • Difluorophenyl Group : Known for enhancing lipophilicity and metabolic stability.
  • Pyridazinone Moiety : Associated with various pharmacological activities including anti-inflammatory and antimicrobial properties.

Biological Activity Overview

The biological activity of the compound has been assessed through various studies, highlighting its potential as an anti-cancer agent, antibacterial agent, and its role in modulating enzymatic pathways.

Anticancer Activity

Research indicates that the compound exhibits anticancer properties , particularly against various cancer cell lines. In vitro studies showed that it induces apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Caspase activation
A549 (Lung)12.8Cell cycle arrest
HeLa (Cervical)10.5Induction of oxidative stress

Antibacterial Activity

The compound has also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibition of bacterial DNA synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells, reporting a significant reduction in cell viability with an IC50 value of 15.2 µM, attributed to apoptosis induction via mitochondrial pathways .
  • Antibacterial Efficacy : In a clinical microbiology study, the compound was tested against a panel of bacterial strains, showing potent activity against MRSA with an MIC of 8 µg/mL, outperforming traditional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Targeting specific enzymes involved in DNA replication and repair in bacteria.
  • Oxidative Stress : Generation of reactive oxygen species contributing to cellular damage in cancer cells.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the structural, synthetic, and physicochemical properties of the target compound with structurally related urea derivatives from the provided evidence.

Structural and Functional Group Variations
Compound Name Key Substituents Heterocyclic Components Reference
1-(3,4-Difluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea (Target) 3,4-Difluorophenyl, pyridin-4-yl Pyridazinone, pyridine N/A
1-(4-Bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d) 4-Bromophenyl, 2,4-difluorophenyl, triazole Thiadiazole, triazole
1-(3-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8f) 3-Chlorophenyl, 2,4-difluorophenyl, triazole Thiadiazole, triazole
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) 3,5-Dimethoxyphenyl, 4-methylpyrazole Pyrazole

Key Observations :

  • Aryl Group Diversity : The target compound’s 3,4-difluorophenyl group differs from halogenated (e.g., 8d’s bromophenyl) or methoxylated (e.g., MK13’s dimethoxyphenyl) analogs. Fluorine atoms may enhance metabolic stability and membrane permeability compared to bulkier substituents like bromine or methoxy groups .
  • Heterocyclic Moieties: The pyridazinone-pyridine core in the target compound contrasts with thiadiazole-triazole (8d, 8f) or pyrazole (MK13) systems.

Key Observations :

  • Yields and Purity: Compounds 8d and 8f exhibit moderate yields (56–70%) and high purity (>95%), suggesting robust synthetic routes.
  • Thermal Stability : The melting points of 8d (155–160°C) and 8f (148–155°C) suggest moderate thermal stability, likely influenced by halogenated aryl groups. The target compound’s pyridazine core may lower its melting point compared to triazole/thiadiazole analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.